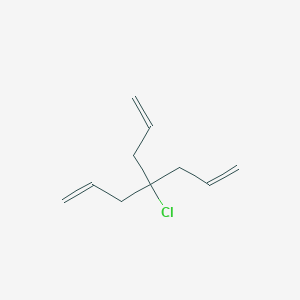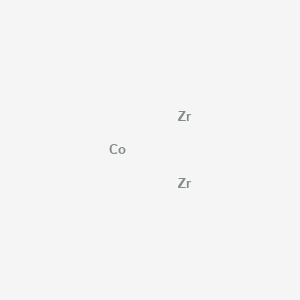
Cobalt--zirconium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–zirconium (1/2) is an intermetallic compound composed of cobalt and zirconium in a 1:2 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications. The cobalt–zirconium system is particularly significant in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–zirconium compounds can be synthesized using various methods, including vacuum induction melting, melt-spinning, and subsequent annealing processes. For instance, cobalt–zirconium boride alloys can be prepared by melting the constituent elements in a copper boat under vacuum conditions, followed by rapid solidification using a melt-spinning technique . The optimal conditions for forming a single-phase cobalt–zirconium compound involve a wheel speed of 40 m/s during the melt-spinning process .
Industrial Production Methods
Industrial production of cobalt–zirconium compounds typically involves high-temperature processes to ensure the proper mixing and alloying of the elements. The use of vacuum conditions is crucial to prevent oxidation and contamination. The resulting alloys are then subjected to various heat treatments to achieve the desired microstructure and magnetic properties .
Chemical Reactions Analysis
Types of Reactions
Cobalt–zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium compounds can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cobalt–zirconium compounds can lead to the formation of cobalt oxides and zirconium oxides .
Scientific Research Applications
Cobalt–zirconium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Magnetic Materials: These compounds are used in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications.
Biomedical Applications: Zirconium-based compounds, including cobalt–zirconium, are explored for their potential use in drug delivery and as antimicrobial agents.
Nanomaterials: Cobalt–zirconium compounds are used in the synthesis of nanomaterials with unique magnetic and catalytic properties.
Mechanism of Action
The mechanism of action of cobalt–zirconium compounds is primarily related to their magnetic and catalytic properties. The presence of cobalt imparts magnetic properties, while zirconium enhances the thermal stability and oxidation resistance of the compound . The specific molecular targets and pathways involved depend on the application. For instance, in catalysis, cobalt–zirconium compounds facilitate the activation of hydrogen and other reactants, leading to efficient chemical transformations .
Comparison with Similar Compounds
Cobalt–zirconium compounds can be compared with other similar intermetallic compounds, such as cobalt–iron and cobalt–nickel alloys. Some of the key differences include:
Magnetic Properties: Cobalt–zirconium compounds exhibit higher thermal stability and oxidation resistance compared to cobalt–iron and cobalt–nickel alloys.
Catalytic Activity: The presence of zirconium enhances the catalytic activity of cobalt–zirconium compounds, making them more effective in certain reactions.
List of Similar Compounds
- Cobalt–iron (Co–Fe)
- Cobalt–nickel (Co–Ni)
- Cobalt–chromium (Co–Cr)
- Cobalt–manganese (Co–Mn)
Properties
CAS No. |
12187-27-8 |
|---|---|
Molecular Formula |
CoZr2 |
Molecular Weight |
241.38 g/mol |
IUPAC Name |
cobalt;zirconium |
InChI |
InChI=1S/Co.2Zr |
InChI Key |
VDTRNGYWXMPEJN-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)

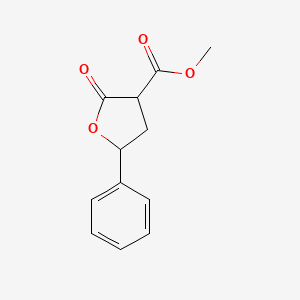
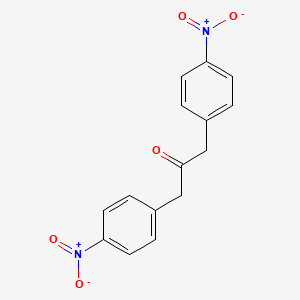

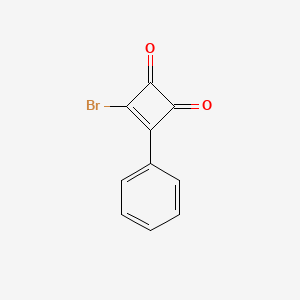
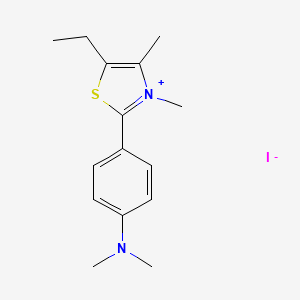
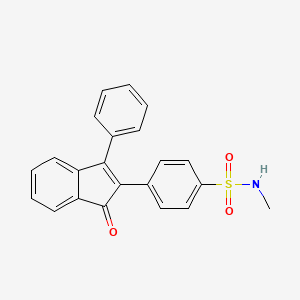


![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
